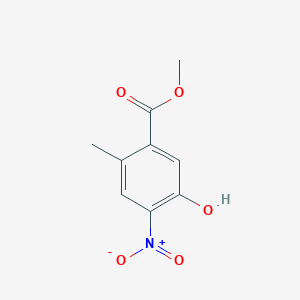

Methyl 5-hydroxy-2-methyl-4-nitrobenzoate

Description

Properties

Molecular Formula |

C9H9NO5 |

|---|---|

Molecular Weight |

211.17 g/mol |

IUPAC Name |

methyl 5-hydroxy-2-methyl-4-nitrobenzoate |

InChI |

InChI=1S/C9H9NO5/c1-5-3-7(10(13)14)8(11)4-6(5)9(12)15-2/h3-4,11H,1-2H3 |

InChI Key |

VTUVDQMFXYQGBB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)OC)O)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Methyl 5-hydroxy-2-methyl-4-nitrobenzoate chemical properties

This is an in-depth technical guide on Methyl 5-hydroxy-2-methyl-4-nitrobenzoate , structured for researchers and drug development professionals.

Primary Application: Pharmaceutical Intermediate / PROTAC Linker Synthesis CAS Registry Number: 199929-14-1 (Acid Precursor Reference) / Specific Ester CAS not widely indexed; refer to chemical identity below.[1][2][3][4]

Executive Summary

Methyl 5-hydroxy-2-methyl-4-nitrobenzoate is a highly functionalized aromatic scaffold characterized by a tetrasubstituted benzene ring . Its structure integrates an electron-withdrawing nitro group, an electron-donating hydroxyl group, and a methyl ester, creating a unique "push-pull" electronic system.

This compound serves as a critical building block in medicinal chemistry , particularly in the synthesis of Targeted Protein Degraders (PROTACs) and heterocycles targeting kinases such as IRAK-4 . Its chemical utility lies in the orthogonal reactivity of its functional groups: the nitro group (reducible to aniline), the phenol (alkylatable/acylatable), and the ester (hydrolyzable/reducible).

Chemical Identity & Physicochemical Profile[4][5][6][7][8][9]

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | Methyl 5-hydroxy-2-methyl-4-nitrobenzoate |

| Common Synonyms | 5-Hydroxy-2-methyl-4-nitrobenzoic acid methyl ester |

| Molecular Formula | C₉H₉NO₅ |

| Molecular Weight | 211.17 g/mol |

| SMILES | CC1=CC(=C(C=C1C(=O)OC)O)[O-] |

| InChIKey | VTUVDQMFXYQGBB-UHFFFAOYSA-N |

Physical Properties

| Property | Value / Description | Source/Note |

| Appearance | Yellow Solid | [1] |

| Melting Point | > 70°C (Predicted) | Based on structural analogs [2] |

| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH. Insoluble in water. | Lipophilic ester/phenol nature |

| pKa (Phenol) | ~6.5 - 7.5 (Predicted) | Acidified by ortho-nitro group |

| Electronic Character | Electron-deficient ring (Nitro/Ester) with localized electron density at C-5 (OH). |

Synthesis & Production Protocols

The synthesis of Methyl 5-hydroxy-2-methyl-4-nitrobenzoate is non-trivial due to the directing effects of the existing substituents. The most validated route involves the nitration of methyl 5-hydroxy-2-methylbenzoate .

Validated Synthetic Route (WO2024020522A1)

This protocol utilizes Copper(II) nitrate as a mild nitrating agent in the presence of acetic anhydride, which provides better regioselectivity than standard mixed-acid nitration.

Step 1: Esterification

-

Precursor: 5-Hydroxy-2-methylbenzoic acid.[4]

-

Reagents: HCl / Methanol (4 M).

-

Conditions: 40 °C, 12 hours.[4]

-

Yield: ~92%.

-

Product: Methyl 5-hydroxy-2-methylbenzoate (Yellow solid).[4]

Step 2: Regioselective Nitration

-

Reagents: Copper(II) nitrate trihydrate (1.5 eq), Acetic Anhydride (excess), Acetic Acid.

-

Conditions: 0 °C, 1.5 hours.

-

Workup: Quench with ice water, extract with Ethyl Acetate.[4] Wash with sat. NaHCO₃ to remove acid byproducts.

-

Purification: Column chromatography (Petroleum ether/Ethyl acetate 20:1 to 10:1).[4]

-

Yield: ~13% (Low yield indicates competitive oxidation or isomer formation).

-

Observation: The reaction must be kept cold (0 °C) to prevent over-nitration or oxidative degradation of the phenol.

Synthetic Pathway Diagram

Caption: Two-step synthesis starting from the benzoic acid precursor. Note the use of Copper(II) nitrate for milder nitration conditions.

Reactivity & Applications in Drug Discovery

This compound is a versatile trifunctional scaffold . Its utility in drug discovery, specifically for IRAK-4 degraders , stems from the ability to independently modify three distinct sites.

A. Reactivity Manifold

-

Phenolic Hydroxyl (C-5):

-

Reactivity: Nucleophilic attack, Acylation, Alkylation.

-

Use: Attachment point for "Linker" chains in PROTACs or solubilizing groups.

-

Protocol: Reacts with alkyl halides (K₂CO₃/DMF) or Acetic Anhydride (Et₃N/DCM).

-

-

Nitro Group (C-4):

-

Reactivity: Reduction to Aniline (-NH₂).

-

Use: Precursor for benzimidazoles, quinazolines, or amide coupling.

-

Protocol: Fe/NH₄Cl, H₂/Pd-C, or SnCl₂ reduction.

-

-

Methyl Ester (C-1):

-

Reactivity: Hydrolysis to Acid, Amidation, Reduction to Benzyl Alcohol.

-

Use: Formation of the core pharmacophore or amide linkages.

-

B. Case Study: IRAK-4 Targeted Degradation

In the development of bifunctional compounds (PROTACs), this scaffold serves as the anchor for the E3 ligase ligand or the Target Protein ligand .[6] The proximity of the nitro and hydroxyl groups allows for the formation of fused heterocyclic rings (e.g., benzoxazoles) after reduction.

Reactivity Flowchart

Caption: Divergent synthesis pathways utilizing the orthogonal functional groups of the scaffold.

Structural Analysis (Spectroscopy)

Identification of this specific isomer relies on NMR spectroscopy.[7] The substitution pattern (1,2,4,5) results in two singlet aromatic protons that are para to each other.

Theoretical ¹H NMR Assignment (400 MHz, CDCl₃)

| Proton Position | Multiplicity | Approx. Shift (δ) | Diagnostic Feature |

| H-3 (Ar-H) | Singlet (1H) | 8.0 - 8.2 ppm | Deshielded by ortho-NO₂ and meta-Ester. |

| H-6 (Ar-H) | Singlet (1H) | 7.4 - 7.6 ppm | Deshielded by ortho-Ester, shielded by ortho-OH. |

| OH (Phenol) | Broad Singlet | 10.0 - 11.0 ppm | Hydrogen bonded to adjacent NO₂ (intramolecular). |

| OCH₃ (Ester) | Singlet (3H) | 3.9 ppm | Typical methyl ester. |

| Ar-CH₃ (Methyl) | Singlet (3H) | 2.4 - 2.6 ppm | Benzylic methyl. |

Note: The presence of two aromatic singlets is the key confirmation of the 2,4,5-substitution pattern. If doublets were observed, it would indicate an incorrect isomer (e.g., 2,3,4 or 2,3,6 substitution).

Handling & Safety Protocols

Hazard Classification: Irritant (Skin/Eye), Potentially Toxic (Nitro compound).

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The phenol is susceptible to oxidation over time, turning the yellow solid to brown.

-

Handling: Use a fume hood. Avoid dust generation.

-

Incompatibility: Strong oxidizing agents, strong bases (will deprotonate phenol and hydrolyze ester).

-

Disposal: Dispose of as hazardous organic waste containing nitrogen.

References

-

Kymera Therapeutics Inc. (2024). Compounds and methods for the targeted degradation of IRAK-4. WO2024020522A1. (Primary source for synthesis protocol and physical description).

-

BenchChem. (2025). Methyl 5-hydroxy-2-methyl-4-nitrobenzoate Product Description. (Source for general chemical identifiers and research use classification).[7][8]

-

PubChem. (2025). Compound Summary for 5-Hydroxy-2-methyl-4-nitrobenzoic acid. (Parent acid data used for physicochemical predictions).[9]

Sources

- 1. 67191-44-0|Methyl 2-hydroxy-5-methyl-3-nitrobenzoate|BLD Pharm [bldpharm.com]

- 2. 1031359-53-1|Methyl 3-hydroxy-2-methyl-4-nitrobenzoate|BLD Pharm [bldpharm.com]

- 3. 616-82-0|4-Hydroxy-3-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 4. WO2024020522A1 - Compounds and methods for the targeted degradation of irak-4 - Google Patents [patents.google.com]

- 5. 42590-00-1|Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate|BLD Pharm [bldpharm.com]

- 6. WO2022266258A1 - Compounds and methods for the targeted degradation of irak-4 - Google Patents [patents.google.com]

- 7. Methyl 5-hydroxy-2-methyl-4-nitrobenzoate | Benchchem [benchchem.com]

- 8. chemscene.com [chemscene.com]

- 9. amherst.edu [amherst.edu]

A Technical Guide to the Structure of Methyl 5-hydroxy-2-methyl-4-nitrobenzoate

Abstract: This document provides a comprehensive technical analysis of the chemical structure of Methyl 5-hydroxy-2-methyl-4-nitrobenzoate (C₉H₉NO₅). As a polysubstituted aromatic compound, it holds potential as a versatile intermediate in the synthesis of more complex molecules for medicinal chemistry and material science.[1] This guide delineates a logical synthetic pathway and details the expected outcomes from primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that are fundamental to its structural confirmation. The content herein is intended for researchers, chemists, and professionals in drug development who require a deep, validated understanding of this molecule's architecture.

Physicochemical and Molecular Identifiers

A precise understanding of a compound begins with its fundamental properties and universally recognized identifiers. These data points are critical for database searches, regulatory documentation, and computational modeling.

| Property | Value | Source |

| IUPAC Name | methyl 5-hydroxy-2-methyl-4-nitrobenzoate | [1] |

| Molecular Formula | C₉H₉NO₅ | [1] |

| Molecular Weight | 211.17 g/mol | [1] |

| Canonical SMILES | CC1=CC(=C(C=C1C(=O)OC)O)[O-] | [1] |

| InChI Key | VTUVDQMFXYQGBB-UHFFFAOYSA-N | [1] |

| Monoisotopic Mass | 211.04807 Da | [1] |

Proposed Synthetic Pathway and Experimental Protocol

While specific literature detailing the synthesis of Methyl 5-hydroxy-2-methyl-4-nitrobenzoate is scarce, a robust and logical pathway can be proposed based on established organic chemistry principles and synthetic routes for structurally analogous compounds.[2] The most viable approach involves the regioselective nitration of a commercially available precursor, 5-hydroxy-2-methylbenzoic acid, followed by a standard Fischer esterification.

Synthetic Rationale

The directing effects of the substituents on the starting material, 5-hydroxy-2-methylbenzoic acid, are key to the proposed synthesis. The hydroxyl (-OH) group is a strongly activating, ortho, para-directing group, while the methyl (-CH₃) group is a weakly activating, ortho, para-director. The carboxyl (-COOH) group is a deactivating, meta-director. The C4 position is para to the powerful hydroxyl director and ortho to the methyl director, making it the most electronically favorable site for electrophilic aromatic substitution (nitration). The C6 position, while ortho to the hydroxyl group, is sterically hindered by the adjacent methyl group. Therefore, nitration is strongly predicted to occur at C4.

Workflow Diagram: Proposed Synthesis

Caption: Proposed two-step synthesis of Methyl 5-hydroxy-2-methyl-4-nitrobenzoate.

Detailed Experimental Protocols

Protocol 2.3.1: Synthesis of 5-Hydroxy-2-methyl-4-nitrobenzoic Acid (Intermediate)

This protocol is adapted from general procedures for the nitration of activated aromatic rings.

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 5-hydroxy-2-methylbenzoic acid (1.0 eq). Cool the flask to 0°C in an ice-water bath.

-

Acid Mixture Preparation: In a separate beaker, cautiously add concentrated nitric acid (1.1 eq) to pre-chilled concentrated sulfuric acid (2.5 eq). Maintain the temperature of this nitrating mixture below 10°C.

-

Nitration: Slowly add the nitrating mixture to the stirred solution of the benzoic acid derivative via the dropping funnel. Critically maintain the internal reaction temperature between 0°C and 10°C to prevent over-nitration and side reactions.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-10°C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, slowly pour the reaction mixture over crushed ice. The crude product should precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the purified intermediate.

Protocol 2.3.2: Synthesis of Methyl 5-hydroxy-2-methyl-4-nitrobenzoate (Final Product)

This protocol follows the principles of Fischer esterification, adapted from the synthesis of similar benzoate esters.[3][4]

-

Reaction Setup: To a round-bottom flask containing the dried 5-hydroxy-2-methyl-4-nitrobenzoic acid (1.0 eq), add a significant excess of anhydrous methanol (e.g., 20-30 eq), which serves as both solvent and reagent.

-

Catalysis: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-18 hours. The progress should be monitored by TLC until the starting carboxylic acid is consumed.[3]

-

Workup: After cooling to room temperature, neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases.[3]

-

Extraction: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue multiple times with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under vacuum. The resulting crude product can be purified further by column chromatography on silica gel to yield the final, pure ester.

Structural Elucidation and Spectroscopic Analysis

Unambiguous structural confirmation relies on a synergistic combination of modern spectroscopic methods. Each technique provides a unique piece of the structural puzzle.

Molecular Structure and NMR Correlation

Caption: Structure of Methyl 5-hydroxy-2-methyl-4-nitrobenzoate with atom labeling for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple and highly informative. Due to the substitution pattern, the two aromatic protons are not adjacent and will appear as singlets. The spectrum will be characterized by sharp singlets for the methyl groups and a potentially broad signal for the hydroxyl proton.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show nine distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are heavily influenced by the electronic nature of the attached functional groups.

Table 3.2.1: Predicted ¹H and ¹³C NMR Spectral Data (Solvent: CDCl₃)

| Label | Atom Type | Predicted ¹H Shift (δ, ppm) | Multiplicity | Predicted ¹³C Shift (δ, ppm) | Rationale |

| a | Ar-H | ~7.8 - 8.0 | Singlet | ~115 - 120 | Aromatic proton ortho to the electron-withdrawing ester group. |

| b | Ar-H | ~7.4 - 7.6 | Singlet | ~125 - 130 | Aromatic proton deshielded by the adjacent nitro group. |

| c | Ar-C H₃ | ~2.5 - 2.7 | Singlet | ~18 - 22 | Typical shift for a methyl group attached to an aromatic ring.[5] |

| d | O-C H₃ | ~3.9 - 4.0 | Singlet | ~52 - 54 | Characteristic shift for a methyl ester.[5][6] |

| e | C =O | - | - | ~165 - 167 | Carbonyl carbon of the ester group.[6] |

| f | OH | ~5.0 - 6.0 | Broad Singlet | - | Phenolic proton, shift is concentration-dependent and signal may exchange with D₂O. |

| C1 | Ar-C | - | - | ~128 - 132 | Aromatic carbon bearing the ester group. |

| C2 | Ar-C | - | - | ~138 - 142 | Aromatic carbon bearing the methyl group. |

| C3 | Ar-C | - | - | ~125 - 130 | Aromatic carbon bearing a proton (b). |

| C4 | Ar-C | - | - | ~145 - 150 | Aromatic carbon bearing the electron-withdrawing nitro group, significantly deshielded. |

| C5 | Ar-C | - | - | ~150 - 155 | Aromatic carbon bearing the electron-donating hydroxyl group, deshielded. |

| C6 | Ar-C | - | - | ~115 - 120 | Aromatic carbon bearing a proton (a). |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the specific functional groups present in a molecule by their characteristic vibrational frequencies.

Table 3.3.1: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |

| 3500 - 3200 | O-H (Phenol) | Stretching | Strong, Broad |

| 3100 - 3000 | C-H (Aromatic) | Stretching | Medium |

| 2980 - 2850 | C-H (Aliphatic) | Stretching | Medium |

| 1730 - 1710 | C=O (Ester) | Stretching | Strong, Sharp |

| 1600, 1475 | C=C (Aromatic) | Stretching | Medium to Strong |

| 1560 - 1500 | N-O (Nitro) | Asymmetric Stretching | Strong[1] |

| 1370 - 1300 | N-O (Nitro) | Symmetric Stretching | Strong[1] |

| 1300 - 1150 | C-O (Ester & Phenol) | Stretching | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound.

-

Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at an m/z ratio corresponding to the molecular weight, 211.17.

-

High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the molecular formula. The calculated exact mass for C₉H₉NO₅ is 211.04807 Da, and an experimental value within a few ppm of this would provide strong evidence for the elemental composition.

-

Fragmentation Pattern: Key fragments would likely arise from:

-

Loss of the methoxy radical (•OCH₃) to give an m/z of 180.

-

Loss of the entire methoxycarbonyl group (•COOCH₃) to give an m/z of 152.

-

Loss of the nitro group (•NO₂) to give an m/z of 165.

-

-

Electrospray Ionization (ESI-MS): In negative ion mode, ESI-MS would be expected to show a prominent ion at m/z 210, corresponding to the deprotonated molecule [M-H]⁻, taking advantage of the acidic phenolic proton.[1]

Conclusion

The structure of Methyl 5-hydroxy-2-methyl-4-nitrobenzoate is confidently defined by a logical synthesis from 5-hydroxy-2-methylbenzoic acid and a comprehensive analysis of its predicted spectroscopic data. The distinct signals anticipated in ¹H and ¹³C NMR spectra, coupled with characteristic functional group vibrations in IR spectroscopy and a definitive molecular weight and fragmentation pattern from mass spectrometry, provide a self-validating system for its structural elucidation. This guide serves as an authoritative framework for the synthesis, identification, and utilization of this compound in advanced research applications.

References

- BenchChem. (n.d.). Methyl 5-hydroxy-2-methyl-4-nitrobenzoate.

- BenchChem. (n.d.). An In-depth Technical Guide on 5-Hydroxy-2-methyl-4-nitrobenzoic acid: Discovery and History.

-

PubChem. (n.d.). Methyl 5-hydroxy-2-nitrobenzoate. National Institutes of Health. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate. National Institutes of Health. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). Supporting Information. Retrieved from [Link]

-

Chemsrc. (2025, August 22). CAS#:215659-03-3 | Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for "A mild and efficient method for the synthesis of esters from alcohols and aldehydes with hydrogen peroxide using HBr as a catalyst". Retrieved from [Link]

-

ChemBK. (2024, April 10). Methyl 3-nitro-4-hydroxybenzoate. Retrieved from [Link]

- Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.

-

PrepChem.com. (n.d.). Synthesis of methyl-2-hydroxy-5-nitro-benzoate. Retrieved from [Link]

Sources

Solubility Profile and Solvent-Mediated Workflows for Methyl 5-hydroxy-2-methyl-4-nitrobenzoate

Executive Summary

Methyl 5-hydroxy-2-methyl-4-nitrobenzoate (Molecular Formula: C₉H₉NO₅, MW: 211.17 g/mol ) is a highly versatile substituted benzoate ester utilized extensively as a synthetic intermediate in medicinal chemistry[1]. Most notably, it serves as a critical building block in the development of targeted protein degraders, such as PROTACs directed against Interleukin-1 receptor-associated kinase-4 (IRAK-4)[2]. For drug development professionals and synthetic chemists, mastering the solubility profile of this compound in various organic solvents is non-negotiable. Proper solvent selection dictates the thermodynamic stability of the reagent, the kinetics of downstream functionalization (e.g., acylation or alkylation), and the efficiency of product isolation.

Structural Causality & Physicochemical Profiling

To understand the solubility behavior of Methyl 5-hydroxy-2-methyl-4-nitrobenzoate, one must analyze the causality driven by its distinct functional groups:

-

Phenolic Hydroxyl (-OH): Acts as both a strong hydrogen bond donor and acceptor. This group drives solubility in protic and highly polar aprotic solvents.

-

Nitro Group (-NO₂): A potent electron-withdrawing group that significantly increases the molecule's dipole moment. It acts as a hydrogen bond acceptor, favoring interactions with polar solvents.

-

Methyl Ester (-COOCH₃): Contributes to the overall polarity and acts as a hydrogen bond acceptor, making the compound highly compatible with ester-based solvents like ethyl acetate.

-

Toluene Core (Methylated Benzene): Imparts a degree of lipophilicity, preventing the molecule from being entirely hydrophilic and ensuring its solubility in moderately non-polar environments.

Because of this specific functional group topology, the compound exhibits a strong affinity for polar aprotic solvents (which stabilize the dipole without competitively donating hydrogen bonds to the reagents) while remaining virtually insoluble in purely aliphatic hydrocarbons[1].

Solubility Data in Key Organic Solvents

The following table summarizes the solubility profile of Methyl 5-hydroxy-2-methyl-4-nitrobenzoate, mapping quantitative estimates to their practical laboratory applications.

| Solvent Class | Specific Solvent | Estimated Solubility | Application / Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), DMF | > 50 mg/mL | Maximal Solvation: Ideal for high-concentration stock solutions and biological assay preparation. |

| Polar Aprotic | Dichloromethane (DCM) | 10 - 50 mg/mL | Reaction Medium: Primary solvent for base-catalyzed reactions; dissolves the compound without H-bond interference[2]. |

| Polar Aprotic | Ethyl Acetate (EtOAc) | 10 - 50 mg/mL | Extraction: Excellent partition coefficient for liquid-liquid extraction during aqueous workups[2]. |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | 5 - 20 mg/mL | Moderate Solvation: Competitive hydrogen bonding with the phenolic hydroxyl can limit total solubility. |

| Non-Polar | Hexanes, Heptane | < 1 mg/mL | Anti-Solvent: Poor solubility makes these ideal for driving precipitation and crystallization. |

Experimental Methodologies

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Expertise Insight: Kinetic solubility methods (e.g., solvent-shift nephelometry) often overestimate solubility due to transient supersaturation. For nitrobenzoate derivatives capable of complex intermolecular hydrogen-bonding networks, the thermodynamic shake-flask method is a self-validating system that guarantees true equilibrium measurement.

-

Saturation: Add an excess amount of solid Methyl 5-hydroxy-2-methyl-4-nitrobenzoate (e.g., 100 mg) to a glass vial containing 1.0 mL of the target organic solvent.

-

Equilibration: Seal the vial and agitate at 25°C for 48 hours using a thermoshaker at 500 rpm. Causality: 48 hours is required to overcome the lattice energy of potential polymorphs and ensure thermodynamic equilibrium[1].

-

Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes to pellet the undissolved solid. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter.

-

Quantification: Dilute the filtrate into the linear range of your analytical method and quantify via HPLC-UV (typically at 254 nm) against a pre-established standard calibration curve.

Protocol B: Solvent-Optimized Acylation Workflow

Expertise Insight: Synthesizing complex degraders (e.g., IRAK-4 PROTACs) often requires the protection or modification of the phenolic hydroxyl group. DCM is selected as the reaction solvent because it provides sufficient solvation for the starting material while remaining completely inert to acylating agents like acetic anhydride[2].

-

Reaction Setup: Dissolve Methyl 5-hydroxy-2-methyl-4-nitrobenzoate (1.0 eq, e.g., 2.5 g, 11.8 mmol) in anhydrous Dichloromethane (DCM) (15 mL)[2].

-

Reagent Addition: Add Triethylamine (TEA) (4.0 eq) followed by Acetic Anhydride (2.5 eq). Causality: TEA acts as both a base to deprotonate the phenol and a nucleophilic catalyst, while DCM ensures all species remain in a homogenous organic phase.

-

Propagation: Stir the mixture at 25°C for 12 hours under an inert atmosphere[2].

-

Aqueous Quench & Extraction: Pour the reaction mixture into water (200 mL). Extract the aqueous layer with Ethyl Acetate (EtOAc) (100 mL × 3). Causality: EtOAc is immiscible with water but highly compatible with the newly formed ester, driving a highly efficient phase transfer of the product[2].

-

Isolation: Wash the combined EtOAc layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the residue via silica gel column chromatography utilizing a gradient of petroleum ether and ethyl acetate[2].

Visualized Workflow

Fig 1: Solvent selection logic and downstream workflow for nitrobenzoate derivatives.

References

- Title: WO2024020522A1 - Compounds and methods for the targeted degradation of irak-4 Source: Google Patents URL

- Source: benchchem.

Sources

Technical Whitepaper: Methyl 5-hydroxy-2-methyl-4-nitrobenzoate – Physicochemical Profiling, Regioselective Synthesis, and Applications in PROTAC Development

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Document Classification: Advanced Technical Guide & Material Safety Data Sheet (MSDS)

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (TPD), the synthesis of bifunctional degraders—commonly known as PROTACs (Proteolysis Targeting Chimeras)—requires highly functionalized, geometrically precise building blocks. Methyl 5-hydroxy-2-methyl-4-nitrobenzoate (CAS: 866996-52-3) has emerged as a critical synthetic intermediate in the development of degraders targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4).

This whitepaper provides an in-depth analysis of this compound, synthesizing its core Material Safety Data Sheet (MSDS) parameters with field-proven synthetic methodologies. As a Senior Application Scientist, I have structured this guide to move beyond basic handling instructions, detailing the mechanistic causality behind its regioselective synthesis via Menke nitration and its downstream utility in modern medicinal chemistry.

Physicochemical Profiling & Hazard Identification

Before deploying any novel intermediate in a multi-step synthetic route, a rigorous understanding of its physicochemical properties and safety profile is mandatory. The presence of both a nitro group (an oxidizing pharmacophore) and a phenolic hydroxyl group dictates specific handling protocols to prevent unwanted redox reactions or dermal sensitization.

Quantitative Material Data

The following table consolidates the critical structural and physical data for Methyl 5-hydroxy-2-methyl-4-nitrobenzoate, establishing a baseline for analytical characterization 12.

| Parameter | Specification |

| Chemical Name | Methyl 5-hydroxy-2-methyl-4-nitrobenzoate |

| CAS Registry Number | 866996-52-3 |

| Molecular Formula | C₉H₉NO₅ |

| Molecular Weight | 211.17 g/mol |

| InChI Key | VTUVDQMFXYQGBB-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1C(=O)OC)O)[O-] |

| Physical State | Yellow solid (crystalline powder) |

Safety, Handling, and Self-Validating Storage Protocols

-

GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3; Respiratory tract irritation).

-

Handling Causality: The phenolic hydroxyl group can act as a weak acid and a nucleophile, while the nitro group is susceptible to reduction. Handling must be performed under an inert atmosphere (Nitrogen or Argon) to prevent gradual oxidative degradation of the phenol.

-

Self-Validating Storage: Store sealed in a dry environment at 2-8°C. The integrity of the storage condition is self-validating: exposure to moisture or elevated temperatures will cause the bright yellow crystalline solid to darken (indicating oxidative polymerization or ester hydrolysis), providing an immediate visual cue of material compromise.

Synthetic Methodology: The Menke Nitration Protocol

The synthesis of Methyl 5-hydroxy-2-methyl-4-nitrobenzoate relies on the precise functionalization of 5-hydroxy-2-methylbenzoic acid. The critical challenge in this workflow is introducing a nitro group strictly at the C4 position without hydrolyzing the ester, over-nitrating the aromatic ring, or oxidatively cleaving the methyl group.

To achieve this, we utilize a Menke Nitration —a highly regioselective electrophilic aromatic substitution utilizing Copper(II) nitrate in acetic anhydride 3.

Phase 1: Protective Esterification

Objective: Mask the carboxylic acid to prevent decarboxylation or mixed anhydride formation during nitration.

-

Reaction: Suspend 5-hydroxy-2-methylbenzoic acid (1.0 eq) in a 4 M solution of Hydrogen Chloride in Methanol (approx. 4.8 eq HCl).

-

Conditions: Stir at 40 °C for 12 hours.

-

Causality & Self-Validation: This Fischer esterification uses methanol as both the solvent and the reactant. The large molar excess of methanol drives the equilibrium entirely to the product side. By concentrating the mixture under reduced pressure, the volatile HCl and unreacted methanol are entirely stripped away. This eliminates the need for an aqueous workup, which could prematurely hydrolyze the newly formed ester, yielding methyl 5-hydroxy-2-methylbenzoate in >90% yield as a pure yellow solid 4.

Phase 2: Regioselective Menke Nitration

Objective: Introduce the nitro group at the C4 position using mild, anhydrous conditions.

-

Preparation: Dissolve methyl 5-hydroxy-2-methylbenzoate (1.0 eq) in a solvent mixture of glacial acetic acid (HOAc) and acetic anhydride (1:2 ratio by volume). Cool the solution to 0 °C using an ice bath.

-

Causality: Nitration is highly exothermic. Maintaining 0 °C prevents runaway thermal degradation and suppresses the formation of dinitro-impurities.

-

-

Reagent Addition: Slowly add Copper(II) nitrate trihydrate (1.51 eq) to the cooled solution. Stir at 0 °C for 1.5 hours.

-

Causality: Traditional mixed acids (

) would destroy the ester and over-oxidize the phenol. Copper(II) nitrate reacts with acetic anhydride to generate acetyl nitrate (

-

-

Self-Validating Quench: Pour the reaction mixture into a large volume of ice water, then extract with ethyl acetate.

-

Validation: The ice water safely and visibly hydrolyzes the excess acetic anhydride into acetic acid, quenching the electrophile and preventing further reaction.

-

-

Neutralization: Add a saturated aqueous solution of sodium bicarbonate (

) to the combined organic phase and stir vigorously at 25 °C for 12 hours.-

Causality: This extended biphasic stirring is critical. It ensures the complete neutralization of residual acetic acid and the destruction of any trapped acetyl nitrate. Failing to do this would result in the acidic degradation of the product during solvent evaporation.

-

-

Isolation: Separate the organic phase, dry over anhydrous sodium sulfate, filter, and concentrate. Purify via column chromatography (petroleum ether/ethyl acetate) to isolate pure Methyl 5-hydroxy-2-methyl-4-nitrobenzoate 4.

Application in Targeted Protein Degradation (IRAK-4)

The strategic placement of functional groups on Methyl 5-hydroxy-2-methyl-4-nitrobenzoate makes it an ideal scaffold for PROTAC synthesis. The nitro group can be easily reduced to an aniline for amide coupling, while the phenolic hydroxyl group serves as an alkylation site for attaching PEG or alkyl linkers.

In contemporary drug development, derivatives of this compound are utilized to synthesize bifunctional degraders targeting IRAK-4 , a serine/threonine kinase essential for Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signal transduction. By linking an IRAK-4 binding moiety to a Cereblon (CRBN) E3 ligase ligand, the PROTAC hijacks the cell's ubiquitin-proteasome system to selectively destroy the disease-causing kinase 4.

Fig 1. Mechanism of IRAK-4 targeted degradation via CRBN-recruiting PROTACs.

References

- Benchchem. "Methyl 5-hydroxy-2-methyl-4-nitrobenzoate".

- BLD Pharm. "24279-14-9|Methyl 2-hydroxy-4-methyl-3-nitrobenzoate|BLD Pharm".

- Google Patents. "WO2024020522A1 - Compounds and methods for the targeted degradation of irak-4".

- WuXi Biology.

- ACS Publications. "Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions: Explaining the Crivello's Reagent Mechanism". The Journal of Organic Chemistry.

Sources

- 1. Methyl 5-hydroxy-2-methyl-4-nitrobenzoate | Benchchem [benchchem.com]

- 2. 24279-14-9|Methyl 2-hydroxy-4-methyl-3-nitrobenzoate|BLD Pharm [bldpharm.com]

- 3. wuxibiology.com [wuxibiology.com]

- 4. WO2024020522A1 - Compounds and methods for the targeted degradation of irak-4 - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

Technical Deep Dive: Nitrobenzoate Ester Derivatives in Medicinal Chemistry

Executive Summary

Nitrobenzoate esters represent a versatile scaffold in medicinal chemistry, serving dual roles as pharmacologically active agents and strategic prodrug moieties. Unlike simple benzoates used primarily as preservatives, the introduction of a nitro group (

Part 1: Chemical Synthesis & Methodology[1][2][3][4][5]

The synthesis of nitrobenzoate esters is governed by the directing effects of substituents on the benzene ring. Two primary strategies are employed: direct nitration of existing esters (Meta-selective) and esterification of nitrobenzoic acids (Regio-controlled).

Strategic Synthetic Routes

Method A: Direct Nitration (Meta-Selective)

Nitration of methyl benzoate proceeds via electrophilic aromatic substitution. The ester group (

Method B: Acyl Chloride Esterification (Regio-Controlled)

To access ortho- or para- isomers, or to attach complex alcohol moieties, the reaction of pre-functionalized nitrobenzoyl chlorides with alcohols is the standard. This method avoids the harsh acidic conditions of nitration, suitable for acid-sensitive substrates.

Experimental Protocol: Synthesis of Methyl 3-Nitrobenzoate

Objective: Preparation of the meta-isomer via nitration.[1][2]

Reagents:

Step-by-Step Methodology:

-

Preparation: Cool 30 mL of conc.

to 0°C in a round-bottom flask using an ice-salt bath. -

Substrate Addition: Add methyl benzoate (13.6 g, 0.1 mol) dropwise, maintaining temperature <10°C.

-

Nitration: Prepare a mixture of 10 mL conc.

and 10 mL conc. -

Reaction: Stir at 5–10°C for 1 hour.

-

Quenching: Pour the reaction mixture over 200 g of crushed ice with vigorous stirring. The product will precipitate as a solid.[2][3]

-

Purification: Filter the solid, wash with cold water, and recrystallize from methanol.

-

Validation: Check melting point (Lit: 78°C) and IR (presence of

and

Experimental Protocol: Synthesis of 4-Nitrobenzoate Esters via Acyl Chloride

Objective: Coupling 4-nitrobenzoic acid with a complex alcohol (R-OH).

Step-by-Step Methodology:

-

Activation: Reflux 4-nitrobenzoic acid (10 mmol) with Thionyl Chloride (

, 5 mL) for 3 hours. Evaporate excess -

Coupling: Dissolve the alcohol (R-OH, 10 mmol) and Triethylamine (12 mmol) in dry Dichloromethane (DCM, 20 mL) at 0°C.

-

Addition: Add the crude acid chloride (dissolved in 5 mL DCM) dropwise.

-

Workup: Stir at room temperature for 4 hours. Wash with 5%

, 1M HCl, and brine. Dry over

Synthesis Logic Visualization

Figure 1: Decision tree for selecting the appropriate synthetic route based on regiochemistry requirements.

Part 2: Medicinal Chemistry & SAR[1][9][10][11]

The nitrobenzoate moiety is not merely a passive carrier; it actively influences pharmacokinetics and pharmacodynamics.

Structure-Activity Relationship (SAR)

| Feature | Effect on Activity | Mechanistic Insight |

| Nitro Position | 3,5-dinitro > 4-nitro > 3-nitro | Increased electron withdrawal enhances susceptibility to nucleophilic attack and bioreduction. 3,5-dinitro esters are potent anti-tubercular agents [1]. |

| Ester Chain (R) | Lipophilicity dependent | Long alkyl chains ( |

| Electronic Effect | Electron Withdrawing (EWG) | The |

The "Prodrug" Mechanism

Nitrobenzoate esters often function as prodrugs. In the context of Mycobacterium tuberculosis (Mtb), the lipid-rich cell wall is a barrier to polar molecules.

-

Entry: The ester form is lipophilic, allowing passive diffusion across the mycolic acid layer.

-

Activation: Mycobacterial esterases hydrolyze the ester, releasing the free nitrobenzoic acid.

-

Action: The free acid (or its reduced metabolite) disrupts cellular respiration or DNA integrity.

Part 3: Therapeutic Applications[10]

Antimycobacterial Activity (Tuberculosis)

Recent studies highlight 3,5-dinitrobenzoate esters as having superior activity against Mtb compared to their mono-nitro counterparts.[5] The mechanism is distinct from simple acid stress; it involves the bioreduction of the nitro group by mycobacterial nitroreductases (e.g., Ddn), generating reactive nitrogen species (RNS) that damage the pathogen.

Antifungal Agents

Derivatives like 3-methyl-4-nitrobenzoate have shown significant activity against Candida species.[6] The presence of the nitro group is essential; removal or replacement with a chloro- group often results in loss of potency [2].

Mechanism of Action: Bioreduction

The toxicity and efficacy of nitro-compounds rely on the redox potential of the nitro group. Under hypoxic conditions (common in solid tumors and granulomas), the nitro group is enzymatically reduced.

Figure 2: Bioreductive activation pathway of nitrobenzoates. In the presence of oxygen, the futile cycle regenerates the parent compound. In hypoxia (bacteria/tumors), reduction proceeds to toxic intermediates.

Part 4: Toxicology & Safety Considerations

While effective, the nitro group introduces genotoxic risks.

-

Mutagenicity: The hydroxylamine intermediate (

) can form adducts with DNA (Ames positive). -

Design Strategy: "Soft drug" design aims for the ester to hydrolyze to a rapidly excreted metabolite, or for the nitro group to be positioned such that its reduction potential is tuned to specific bacterial enzymes rather than mammalian reductases.

References

-

Comparison of the Antitubercular Activity of Nitrobenzoate Esters. Journal of Emerging Investigators. (2023). Link

-

3-Methyl-4-Nitrobenzoate Derivatives as Antifungal Drug Candidates. ResearchGate. (2025). Link

-

Synthesis of Methyl 3-Nitrobenzoate. Organic Syntheses, Coll. Vol. 1, p.372 (1941). Link

-

Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. NIH National Library of Medicine. (2023). Link

-

Synthesis of 4-nitro-Benzoates for evaluation antimicrobial activity. Current Trends in Pharmacy and Pharmaceutical Chemistry. (2024). Link

Sources

- 1. bookpremiumfree.com [bookpremiumfree.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. Methyl p-nitrobenzoate has been found to undergo saponification f... | Study Prep in Pearson+ [pearson.com]

- 5. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Deep Dive: Methyl 5-hydroxy-2-methyl-4-nitrobenzoate

Structural Logic, Synthetic Protocols, and Medicinal Utility

Executive Summary

Methyl 5-hydroxy-2-methyl-4-nitrobenzoate is a highly functionalized aromatic scaffold utilized in the synthesis of complex pharmaceutical agents, including kinase inhibitors and Targeted Protein Degraders (PROTACs).[1] Characterized by a "push-pull" electronic system—featuring an electron-donating hydroxyl group and electron-withdrawing nitro and ester groups—this molecule serves as a versatile intermediate for constructing benzoxazoles, indazoles, and heterocyclic linkers.

This guide provides a rigorous analysis of its IUPAC nomenclature, a self-validating synthetic protocol based on regioselective nitration, and an overview of its application in modern drug discovery, specifically targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4).

Part 1: Nomenclature and Structural Analysis

The systematic name Methyl 5-hydroxy-2-methyl-4-nitrobenzoate is derived through a strict application of IUPAC priority rules. Understanding this derivation is critical for avoiding confusion with isomeric impurities (e.g., the 3-nitro isomer) or related methoxy-analogs (e.g., Gefitinib intermediates).

1.1 IUPAC Priority Derivation

-

Principal Functional Group: The ester group (

) takes precedence over the hydroxyl ( -

Numbering the Ring:

-

Carbon-1 (

) is the carbon attached to the ester carbonyl. -

The ring is numbered to give the lowest set of locants to the substituents.

-

Path A (Clockwise): Methyl at

, Nitro at -

Path B (Counter-Clockwise): Hydroxy at

, Nitro at -

Decision: Path A {2, 4, 5} is lower than Path B {3, 4, 6} at the first point of difference (

).

-

-

Alphabetization: Substituents are listed alphabetically: H ydroxy, M ethyl, N itro.

Final Name: Methyl 5-hydroxy-2-methyl-4-nitrobenzoate.

Figure 1: Decision tree illustrating the IUPAC priority rules confirming the nomenclature.

Part 2: Synthetic Methodology

The synthesis of Methyl 5-hydroxy-2-methyl-4-nitrobenzoate relies on the regioselective nitration of Methyl 5-hydroxy-2-methylbenzoate. This reaction exploits the directing effects of the substituents to install the nitro group specifically at the

2.1 Mechanistic Causality (Regioselectivity)

The substrate, Methyl 5-hydroxy-2-methylbenzoate, possesses three directing groups:

-

-OH (

): Strong activator, ortho, para-directing. Directs to -

-CH

( -

-COOCH

(

The Conflict: The strongest activator (-OH) dominates the regiochemistry, narrowing the target to

- Position: Located between the hydroxyl group and the bulky ester group. Sterically hindered.

-

Position: Located between the hydroxyl group and a proton (

-

Result: Nitration occurs preferentially at

, stabilized by hydrogen bonding between the phenolic proton and the incoming nitro group oxygen.

2.2 Experimental Protocol

Objective: Synthesis of Methyl 5-hydroxy-2-methyl-4-nitrobenzoate via Nitration.

Reagents:

-

Methyl 5-hydroxy-2-methylbenzoate (1.0 eq)

-

Nitric Acid (HNO

, fuming or conc., 1.1 eq) -

Sulfuric Acid (H

SO -

Dichloromethane (DCM) or Acetic Acid (optional co-solvent)

Step-by-Step Workflow:

-

Preparation: Dissolve Methyl 5-hydroxy-2-methylbenzoate in concentrated H

SO -

Nitration: Add a pre-cooled mixture of HNO

/H-

Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane 1:3). The product will appear as a distinct yellow spot (nitro compounds are often colored).

-

-

Quenching: Pour the reaction mixture onto crushed ice (5x volume). The product typically precipitates as a yellow solid.

-

Isolation: Filter the solid. Wash with cold water to remove residual acid.

-

Purification: Recrystallize from Ethanol or Methanol. If regioisomers (

-nitro) are present, flash chromatography (Silica, DCM/MeOH) may be required.

Figure 2: Reaction scheme highlighting the regioselective nitration directed by the C5-hydroxyl group.

Part 3: Analytical Profile

Researchers must validate the identity of the synthesized compound using NMR and MS. The following data is predicted based on the structural environment.

| Technique | Parameter | Predicted Signal / Characteristic | Interpretation |

| ¹H NMR | Singlet (1H) | Phenolic -OH . Downfield shift due to intramolecular H-bond with ortho-NO | |

| ¹H NMR | Singlet (1H) | Ar-H ( | |

| ¹H NMR | Singlet (1H) | Ar-H ( | |

| ¹H NMR | Singlet (3H) | Ester -OCH | |

| ¹H NMR | Singlet (3H) | Ar-CH | |

| MS (ESI) | 210 [M-H]⁻ or 212 [M+H]⁺ | Molecular Weight: 211.17 g/mol . | |

| IR | ~1530 & 1350 | Nitro Group (Asymmetric & Symmetric stretch). | |

| IR | ~1720 | Ester Carbonyl (C=O). |

Part 4: Applications in Drug Discovery

Methyl 5-hydroxy-2-methyl-4-nitrobenzoate is not merely a catalog compound; it is a strategic building block in the synthesis of Targeted Protein Degraders (PROTACs) and heterocyclic kinase inhibitors.

4.1 IRAK-4 Degraders (PROTACs)

Recent patent literature identifies this scaffold as a key intermediate in the synthesis of degraders for IRAK-4 (Interleukin-1 Receptor-Associated Kinase 4). The nitro group is reduced to an aniline, which then serves as the attachment point for linkers connecting to E3 ligase ligands (e.g., Cereblon binders).

-

Mechanism: The

-OH allows for ether linkage formation (increasing solubility or tuning linker length), while the -

Workflow:

-

Protection/Alkylation: The

-OH is alkylated or protected (e.g., with acetic anhydride). -

Reduction: The

-NO -

Coupling: The resulting aniline is coupled to the PROTAC linker.

-

4.2 Benzoxazole Synthesis

The ortho-relationship between the hydroxyl (

-

Reduction of the nitro group yields an ortho-aminophenol.

-

Condensation with carboxylic acids or aldehydes closes the oxazole ring.

-

Utility: Benzoxazoles are privileged structures in anticancer (e.g., VEGFR inhibitors) and antimicrobial research.

Figure 3: Divergent synthetic applications leading to PROTACs and bioactive heterocycles.

Part 5: Safety and Handling

As a nitroaromatic compound, Methyl 5-hydroxy-2-methyl-4-nitrobenzoate requires specific safety protocols.

-

Explosion Hazard: Polynitrated byproducts (if temperature is uncontrolled during synthesis) can be explosive. Maintain strict temperature control (<5°C) during nitration.[2]

-

Toxicity: Nitrobenzoates are potential skin sensitizers and may cause methemoglobinemia upon absorption. Use nitrile gloves and work in a fume hood.

-

Storage: Store in amber vials (light sensitive) at room temperature or 4°C.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 45089431, 5-Hydroxy-2-methyl-4-nitrobenzoic acid. PubChem. Available at: [Link]

- Google Patents.Compounds and methods for the targeted degradation of IRAK-4 (WO2024020522A1). Google Patents.

-

Royal Society of Chemistry. Nitration of Methyl Benzoate: Regioselectivity and Protocols. RSC Education. Available at: [Link]

Sources

Procurement, Analytical Validation, and Synthetic Utility of Methyl 5-hydroxy-2-methyl-4-nitrobenzoate: A Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In the landscape of preclinical drug discovery, the strategic selection of highly functionalized building blocks dictates the efficiency of hit-to-lead optimization. Methyl 5-hydroxy-2-methyl-4-nitrobenzoate (CAS: 866996-52-3) is a tetrasubstituted benzene derivative that serves as a privileged intermediate[1]. Featuring an ortho-relationship between a hydroxyl and a nitro group, it is perfectly primed for the downstream synthesis of benzoxazole and benzothiazole heterocycles—scaffolds ubiquitous in modern pharmacology[2]. This guide provides a comprehensive framework for the procurement, rigorous analytical validation, and synthetic application of this critical intermediate.

Structural Rationale & Physicochemical Profiling

The synthetic value of Methyl 5-hydroxy-2-methyl-4-nitrobenzoate lies in its dense, orthogonal functionalization. The methyl ester acts as a versatile handle for amidation or reduction, while the aromatic methyl group provides necessary lipophilicity and steric encumbrance to modulate target-binding thermodynamics. Most importantly, the adjacent nitro and hydroxyl groups (positions 4 and 5) serve as a latent bifunctional handle for cyclization[2].

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Name | Methyl 5-hydroxy-2-methyl-4-nitrobenzoate |

| CAS Number | 866996-52-3 |

| Molecular Formula | C9H9NO5 |

| Molecular Weight | 211.17 g/mol |

| SMILES | O=C(OC)C1=CC(O)=C(=O)C=C1C |

| Key Functional Groups | Methyl ester, Phenol, Nitro, Aryl methyl |

Global Supply Chain & Procurement Economics

Synthesizing highly substituted nitrobenzoates de novo often suffers from poor regiocontrol during electrophilic aromatic nitration, leading to complex mixtures of isomers. To accelerate timelines, procuring the pre-validated building block is standard industry practice. The compound is commercially available through specialized research chemical suppliers[3].

Table 2: Supplier Landscape & Procurement Metrics

| Supplier | Catalog Number | Purity Specification | Estimated Price Range (USD) |

| BLD Pharm | BD01420203 | ≥ 95-98% | $50 - $150 / g (Subject to Inquiry) |

| Benchchem | B11760970 | Research Grade | $60 - $180 / g (Subject to Inquiry) |

Note: Pricing is highly variable and depends on institutional agreements, bulk scaling, and regional shipping logistics[4].

Analytical Validation Protocol (Self-Validating System)

Even when procured with a Certificate of Analysis (CoA), internal validation is mandatory. The primary risk in procuring tetrasubstituted aromatics is the presence of cryptic regioisomers (e.g., the 3-nitro vs. 4-nitro isomer) which can derail downstream cyclization. The following protocol is designed as a self-validating decision matrix.

Figure 1: Self-validating analytical workflow for Methyl 5-hydroxy-2-methyl-4-nitrobenzoate.

Step-by-Step Validation Methodology

Step 1: Sample Preparation Dissolve 1.0 mg of the procured compound in 1.0 mL of LC-MS grade Methanol. For NMR, dissolve 5.0 mg in 0.5 mL of DMSO-d6.

Step 2: LC-MS Analysis (Purity & Mass Confirmation)

-

Method: Inject 1 µL onto a C18 UPLC column. Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) in Water (with 0.1% Formic Acid) over 5 minutes.

-

Causality: Electrospray Ionization in negative mode (ESI-) is highly sensitive for phenolic compounds. The target mass must yield a robust [M-H]- ion at m/z 210.1. UV absorption at 254 nm should show a single peak accounting for >98% of the total Area Under the Curve (AUC).

Step 3: 1H NMR Spectroscopy (Regiochemical Assignment)

-

Method: Acquire a standard 1H NMR spectrum at 400 MHz in DMSO-d6.

-

Causality: The choice of DMSO-d6 is critical; it strongly hydrogen-bonds to the phenolic -OH, preventing rapid proton exchange and allowing the hydroxyl proton to appear as a sharp, distinct singlet (typically >9 ppm). Furthermore, based on the 2,4,5-substitution pattern (with the ester at position 1), the aromatic protons at C-3 and C-6 are para to each other. They will exhibit near-zero coupling (J ~ 0-1 Hz) and appear as two distinct singlets in the aromatic region. If the compound were an incorrect ortho-isomer, a doublet (J ~ 8 Hz) would be observed. This logic strictly validates the structural integrity of the batch.

Synthetic Utility & Downstream Applications

The primary synthetic utility of this building block is its conversion into 2-substituted benzoxazoles[5]. This requires a chemoselective reduction of the nitro group followed by an oxidative cyclization.

Figure 2: Synthetic transformation pathway from nitrobenzoate to benzoxazole scaffold.

Step-by-Step Methodology: Nitro Reduction & Cyclization

Step 1: Chemoselective Catalytic Hydrogenation

-

Procedure: Dissolve 1.0 mmol of Methyl 5-hydroxy-2-methyl-4-nitrobenzoate in 10 mL of absolute Ethanol. Carefully add 10 wt% of 10% Palladium on Carbon (Pd/C). Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon (1 atm). Stir vigorously at room temperature for 4-6 hours[6].

-

Causality: Pd/C under mild H2 pressure is highly chemoselective. It quantitatively reduces the nitro group to an aniline without hydrogenolyzing the sensitive phenolic C-O bond or reducing the methyl ester.

Step 2: Catalyst Removal

-

Procedure: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess Ethanol. Concentrate the filtrate in vacuo to yield Methyl 4-amino-5-hydroxy-2-methylbenzoate.

Step 3: Oxidative Cyclization to Benzoxazole

-

Procedure: Dissolve the resulting o-aminophenol intermediate in acetic acid or ethanol. Add 1.1 equivalents of an aromatic aldehyde and a catalytic amount of a solid acid catalyst (e.g., SBA-Pr-SO3H). Reflux the mixture until complete consumption of the starting material is observed via TLC.

-

Causality: The condensation of the o-aminophenol with the aldehyde forms a Schiff base intermediate, which undergoes rapid intramolecular cyclization and subsequent oxidation to yield the stable, fully aromatized benzoxazole core[5].

References

-

[5] Ziarani, G. M., et al. "Application of SBA-Pr-SO3H in the Synthesis of Benzoxazole Derivatives." European Journal of Chemistry, vol. 3, 2012, pp. 433-436. URL:[Link]

Sources

- 1. 1566162-09-1|Methyl 2-fluoro-5-hydroxy-4-nitrobenzoate|BLD Pharm [bldpharm.com]

- 2. Methyl 5-hydroxy-2-methyl-4-nitrobenzoate | Benchchem [benchchem.com]

- 3. Methyl 5-hydroxy-2-methyl-4-nitrobenzoate | Benchchem [benchchem.com]

- 4. 199929-14-1|5-Hydroxy-2-methyl-4-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 5. Application of SBA-Pr-SO3H in the synthesis of benzoxazole derivatives | European Journal of Chemistry [eurjchem.com]

- 6. Methyl 5-fluoro-4-methyl-2-nitrobenzoate | Benchchem [benchchem.com]

The Ascendant Role of Polysubstituted Nitrobenzoate Esters in Modern Drug Discovery: A Technical Guide for the Research Scientist

Preamble: Beyond a Simple Scaffold

To the discerning researcher in drug development, the polysubstituted nitrobenzoate ester is far more than a simple aromatic scaffold. It represents a class of highly tunable molecules whose reactivity and biological activity can be meticulously sculpted through strategic substitution. The interplay between the electron-withdrawing nature of the nitro group and the ester functionality, coupled with the potential for diverse substitution patterns on the benzene ring, creates a rich chemical space for therapeutic innovation.[1] This guide eschews a superficial overview, instead offering a deep dive into the synthetic strategies, characterization nuances, and burgeoning applications of these versatile compounds, with a particular focus on their role in addressing critical unmet needs in medicinal chemistry.

I. The Strategic Synthesis of Polysubstituted Nitrobenzoate Esters: A Tale of Two Approaches

The construction of polysubstituted nitrobenzoate esters primarily proceeds through two distinct and complementary synthetic philosophies: electrophilic aromatic substitution and functional group interconversion.[2] The choice between these pathways is dictated by the availability of starting materials, the desired substitution pattern, and the tolerance of other functional groups present in the molecule.

Electrophilic Aromatic Substitution: The Classic Approach to Nitration

The direct nitration of a pre-existing benzoate ester is a cornerstone of synthetic strategy. This approach leverages the well-established principles of electrophilic aromatic substitution (EAS), where the ester group's electronic influence directs the incoming nitro group.

-

The Causality of Regioselectivity: The carboxylate group of the ester is a deactivating, meta-directing substituent.[3] This is a consequence of its electron-withdrawing nature, which destabilizes the sigma complex intermediates at the ortho and para positions, thereby favoring substitution at the meta position.[3] Understanding this electronic influence is paramount for predicting and controlling the regiochemical outcome of the nitration reaction.

-

Field-Proven Protocol: Synthesis of Methyl 3-Nitrobenzoate

A classic and reliable method for the synthesis of a simple nitrobenzoate ester involves the nitration of methyl benzoate using a mixture of concentrated nitric and sulfuric acids.[3][4]

Experimental Protocol:

-

Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add a mixture of concentrated nitric acid and concentrated sulfuric acid. This should be done in an ice bath to dissipate the heat generated.

-

Reaction Setup: In a separate reaction vessel, dissolve methyl benzoate in concentrated sulfuric acid and cool the mixture to 0-10°C using an ice bath.[4]

-

Controlled Addition: Slowly add the pre-chilled nitrating mixture to the methyl benzoate solution while maintaining the temperature between 5-15°C.[4] This controlled addition is critical to prevent runaway reactions and the formation of dinitrated byproducts.[3]

-

Reaction Monitoring and Workup: After the addition is complete, continue stirring for a short period to ensure complete conversion. The reaction mixture is then poured onto crushed ice, causing the solid methyl 3-nitrobenzoate to precipitate.[4]

-

Purification: The crude product is collected by vacuum filtration, washed with cold water, and then with a small amount of cold methanol to remove unreacted starting material and ortho-substituted isomers.[4] Further purification can be achieved by recrystallization from methanol.[4]

Self-Validating System: The success of this protocol is validated by the melting point of the final product (78°C for pure methyl 3-nitrobenzoate) and spectroscopic analysis (FTIR, NMR).[4][5]

-

Functional Group Interconversion: A Versatile Alternative

An alternative and often more flexible approach involves the esterification of a pre-existing nitrobenzoic acid.[6][7] This strategy is particularly advantageous when the desired nitrobenzoic acid is commercially available or more readily synthesized than the corresponding ester.

-

The Rationale for Esterification: Esterification methods offer a high degree of control and are often milder than nitration, making them suitable for substrates with sensitive functional groups. Common methods include Fischer-Speier esterification (acid-catalyzed reaction with an alcohol) and reactions involving activating agents.

-

Illustrative Protocol: Esterification of 4-Nitrobenzoic Acid

A straightforward esterification can be achieved by reacting 4-nitrobenzoic acid with an alcohol in the presence of a catalyst.

Experimental Protocol:

-

Reaction Setup: Suspend 4-nitrobenzoic acid in a suitable solvent such as chloroform.[7]

-

Activation: Add triethylamine and an activating agent like 1-(p-chlorobenzenesulfonyoxy)-6-chloro-1,2,3-benzotriazole under cooling.[7]

-

Alcohol Addition: After a period of stirring, add the desired alcohol (e.g., methanol) and continue stirring.[7]

-

Workup and Purification: After the reaction is complete, the solvent is removed, and the residue is extracted with an organic solvent like ethyl acetate. The organic layer is washed sequentially with water, sodium bicarbonate solution, and dilute hydrochloric acid, then dried and concentrated. The final product is purified by recrystallization.[7]

Diagram of Synthetic Pathways:

Caption: Key synthetic routes to nitrobenzoate esters.

-

II. Rigorous Characterization: Unveiling the Molecular Architecture

The unambiguous identification and characterization of polysubstituted nitrobenzoate esters are critical for ensuring purity and for subsequent structure-activity relationship (SAR) studies. A multi-technique approach is essential for a comprehensive understanding of their molecular structure.

-

Infrared (IR) Spectroscopy: Provides crucial information about the functional groups present. Key vibrational frequencies to look for include the C=O stretch of the ester (typically around 1720 cm⁻¹) and the asymmetric and symmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹, respectively).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the substitution pattern on the aromatic ring and confirming the presence of the ester alkyl group. The chemical shifts and coupling patterns of the aromatic protons are particularly informative.

-

Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern, which can further confirm the structure.

-

Elemental Analysis (CHN): Provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared with the calculated values for the proposed structure.[8][9]

III. Applications in Drug Development: A Burgeoning Frontier

Polysubstituted nitrobenzoate esters have emerged as a promising class of compounds with a wide range of biological activities.[1][10] Their therapeutic potential is often linked to the bioreduction of the nitro group within target cells, leading to the formation of reactive nitrogen species that can exert cytotoxic effects.[1][10]

Antimicrobial Activity: A Renewed Hope Against Resistant Pathogens

The rise of antimicrobial resistance has created an urgent need for novel therapeutic agents. Polysubstituted nitrobenzoate esters have demonstrated significant efficacy against a variety of microbial pathogens.

-

Against Mycobacterium tuberculosis: A library of 64 nitrobenzoate esters and thioesters was evaluated for their activity against M. tuberculosis.[1][6][11] The results revealed that compounds with an aromatic nitro substitution were the most potent, with 3,5-dinitrobenzoate esters showing the highest activity.[1][6][11][12] Importantly, this antitubercular activity was found to be independent of the compounds' pKa values or hydrolysis rates, suggesting a specific mechanism of action related to the nitro group.[1][6]

-

Against Pseudomonas aeruginosa: Certain novel nitro-substituted benzothiazole derivatives have shown potent activity against this challenging nosocomial pathogen at concentrations of 50µg/ml and 100µg/ml.[1]

-

Antifungal Activity: Methyl 3-methyl-4-nitrobenzoate and pentyl 3-methyl-4-nitrobenzoate have demonstrated significant antifungal activity against Candida guilliermondii, with MIC values of 39 µM and 31 µM, respectively.[1]

Table 1: Summary of Antimicrobial Activity of Selected Nitrobenzoate Esters

| Compound Class | Target Organism | Key Findings | Reference(s) |

| 3,5-Dinitrobenzoate Esters | Mycobacterium tuberculosis | Highest potency among a library of 64 compounds.[1][6][11][12] | [1][6][11][12] |

| Nitro-substituted Benzothiazoles | Pseudomonas aeruginosa | Effective at 50µg/ml and 100µg/ml.[1] | [1] |

| 3-Methyl-4-nitrobenzoate Derivatives | Candida guilliermondii | MIC values as low as 31 µM.[1] | [1] |

Prodrug Strategies: Enhancing Therapeutic Efficacy

The ester functionality in these molecules makes them ideal candidates for prodrug design.[13] Ester prodrugs can improve the pharmacokinetic properties of a parent drug, such as its solubility, stability, and ability to cross cell membranes.[13] The ester linkage can be designed to be cleaved by endogenous esterases, releasing the active drug at the target site.[13] This approach can enhance drug delivery and reduce systemic toxicity.[13]

Mechanism of Action: The Role of Nitroreductases

The biological activity of many nitroaromatic compounds is contingent upon the enzymatic reduction of the nitro group.[2] This process, often catalyzed by nitroreductases present in microbial and mammalian cells, can lead to the formation of a nitro anion radical.[2] This radical can then be further reduced to nitroso and hydroxylamine intermediates, which are highly reactive and can cause cellular damage.[2]

Diagram of Proposed Mechanism of Action:

Caption: Bioreduction pathway of nitrobenzoate esters.

IV. Future Perspectives and Concluding Remarks

The field of polysubstituted nitrobenzoate esters is ripe with opportunity for further exploration. Future research should focus on:

-

Expanding the Chemical Space: The synthesis and evaluation of novel substitution patterns to fine-tune biological activity and reduce off-target effects.

-

Elucidating Mechanisms of Action: Detailed mechanistic studies to identify the specific cellular targets and pathways affected by these compounds.

-

Optimizing Prodrug Design: The development of more sophisticated prodrug strategies that allow for targeted drug delivery and release.

References

-

Blaskovich, M. A. T. (2016). Handbook of Antibiotic Discovery and Development. Springer. [Link]

-

da Silva, A. B. F., et al. (2018). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]

-

Orlandi, M., et al. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. [Link]

-

Gomes, M. S., et al. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. MDPI. [Link]

-

Badri, D. H. (2017). Synthesis, Characterization of p-Nitrophenyl azo-b-Naphthyl-(4'-Azobenzoic acid)-4-benzoate and its PVA-Grafting Polymer. Asian Journal of Chemistry. [Link]

-

Karpińska, J. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. [Link]

-

Badri, D. H. (2017). Synthesis, Characterization of p-Nitrophenyl azo-β-Naphthyl- (4-Azobenzoic acid)-4-benzoate and its PVA-Grafting Polymer. Digital Repository. [Link]

-

Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]

-

Gomes, M. S., et al. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. PMC - NIH. [Link]

-

Gopiwad, P. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. [Link]

-

Kamm, O., & Segur, J. B. (1923). Benzoic acid, m-nitro-, methyl ester. Organic Syntheses. [Link]

-

Crossley, S. W. D., et al. (2013). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. PMC - NIH. [Link]

- EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters.

-

PrepChem.com. (n.d.). Synthesis of methyl p-nitrobenzoate. [Link]

-

Gomes, M. S., et al. (2023). Nitrobenzoates and nitrothiobenzoates with activity against M. tuberculosis. Ciência-UCP. [Link]

-

Martínez-Álvarez, R., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. [Link]

-

PubChem. (n.d.). Methyl 3-nitrobenzoate. NIH. [Link]

-

Application of polymer-bound 4-(bromomethyl)-3-nitrobenzoic acid for synthesis of trisubstituted 1,4-benzodiazepine-2,3-diones. PubMed. [Link]

-

Cloning and characterization of the genes for p-nitrobenzoate degradation from Pseudomonas pickettii YH105. PubMed. [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. SCIRP. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. scielo.br [scielo.br]

- 3. echemi.com [echemi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Methyl 3-nitrobenzoate | C8H7NO4 | CID 69260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. prepchem.com [prepchem.com]

- 8. asianpubs.org [asianpubs.org]

- 9. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 10. mdpi.com [mdpi.com]

- 11. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ciencia.ucp.pt [ciencia.ucp.pt]

- 13. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

Methodological & Application

Synthesis of Methyl 5-hydroxy-2-methyl-4-nitrobenzoate from 5-hydroxy-2-methylbenzoic acid

Executive Summary & Retrosynthetic Logic

This Application Note details the optimized synthetic protocol for Methyl 5-hydroxy-2-methyl-4-nitrobenzoate , a critical intermediate in the development of pharmaceutical agents and agrochemicals.

The synthesis presents a specific regiochemical challenge: introducing a nitro group onto a polysubstituted benzene ring containing both activating (hydroxyl, methyl) and deactivating (ester) groups.

Mechanistic Rationale

The synthesis is designed as a two-step sequence:

-

Fischer Esterification: Conversion of the carboxylic acid to a methyl ester to protect the carboxyl group and modulate the electronic properties of the ring.

-

Electrophilic Aromatic Nitration: Regioselective introduction of the nitro group.[1]

Regioselectivity Analysis: The substrate, Methyl 5-hydroxy-2-methylbenzoate, possesses three directing groups:

-

-OH (C5): Strong activator, ortho/para director.

-

-CH₃ (C2): Weak activator, ortho/para director.

-

-COOCH₃ (C1): Moderate deactivator, meta director.

The hydroxyl group at C5 is the dominant directing group. It directs electrophilic attack to positions C4 and C6 (ortho to OH) and C2 (para to OH, but blocked).

-

Position C6: Sterically crowded (flanked by -OH and -COOCH₃).

-

Position C4: Sterically accessible and electronically favored.

Therefore, under controlled conditions (0–5°C), nitration proceeds selectively at the C4 position , yielding the desired target.

Synthetic Pathway Visualization

The following flow diagram illustrates the reaction sequence and critical process parameters (CPPs).

Figure 1: Two-step synthetic pathway from 5-hydroxy-2-methylbenzoic acid to the 4-nitrobenzoate ester.

Experimental Protocols

Step 1: Synthesis of Methyl 5-hydroxy-2-methylbenzoate

Reaction Type: Acid-Catalyzed Fischer Esterification

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6] | Amount | Role |

| 5-hydroxy-2-methylbenzoic acid | 152.15 | 1.0 | 15.2 g | Substrate |

| Methanol (Anhydrous) | 32.04 | Excess | 150 mL | Solvent/Reagent |

| Sulfuric Acid (Conc. H₂SO₄) | 98.08 | 0.5 | 2.7 mL | Catalyst |

| Sodium Bicarbonate (Sat. Aq.) | 84.01 | N/A | ~200 mL | Quench |

Detailed Procedure

-

Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂).

-

Dissolution: Charge the flask with 5-hydroxy-2-methylbenzoic acid (15.2 g, 100 mmol) and Methanol (150 mL). Stir until the solid is mostly suspended.

-

Catalyst Addition: Carefully add conc. H₂SO₄ (2.7 mL) dropwise. Caution: Exothermic reaction.

-

Reflux: Heat the mixture to reflux (approx. 65°C) and maintain for 8–12 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solution under reduced pressure (Rotavap) to remove most methanol (approx. 20 mL remaining).

-

Pour the residue into ice-water (200 mL).

-

Extract with Ethyl Acetate (3 x 100 mL).[3]

-

Wash the combined organic layers with Saturated NaHCO₃ (2 x 50 mL) to remove unreacted acid, followed by Brine (50 mL).

-

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to dryness.

-

Purification: If necessary, recrystallize from Hexane/EtOAc.

-

Expected Yield: 90–95% (White to off-white solid).

-

Step 2: Synthesis of Methyl 5-hydroxy-2-methyl-4-nitrobenzoate

Reaction Type: Electrophilic Aromatic Substitution (Nitration)

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6] | Amount | Role |

| Methyl 5-hydroxy-2-methylbenzoate | 166.17 | 1.0 | 8.3 g | Substrate |

| Sulfuric Acid (Conc.) | 98.08 | Solvent | 40 mL | Solvent/Acid |

| Nitric Acid (70%) | 63.01 | 1.05 | 3.4 mL | Electrophile Source |

| Ice/Water | 18.02 | N/A | 300 g | Quench |

Detailed Procedure

-

Preparation of Nitrating Mix: In a small beaker, mix conc. HNO₃ (3.4 mL) with conc. H₂SO₄ (5 mL). Cool this mixture to 0°C.

-

Substrate Dissolution: In a 250 mL 3-neck RBF equipped with a thermometer and addition funnel, dissolve Methyl 5-hydroxy-2-methylbenzoate (8.3 g, 50 mmol) in conc. H₂SO₄ (35 mL).

-

Critical Note: Cool the RBF in an ice-salt bath to maintain internal temperature between -5°C and 0°C.

-

-

Addition: Add the nitrating mixture dropwise over 30–45 minutes.

-

Control Point: Do not allow the temperature to exceed 5°C. Higher temperatures increase the risk of oxidation (tars) and dinitration.

-

-

Quench: Pour the reaction mixture slowly onto crushed ice (300 g) with vigorous stirring. The product should precipitate as a yellow solid.

-

Isolation:

-

Filter the precipitate using a Buchner funnel.

-

Wash the filter cake copiously with cold water to remove residual acid.

-

-

Purification:

-

Dissolve the crude solid in hot Ethanol or Methanol.

-

Allow to cool slowly to crystallize.

-

Filter and dry under vacuum.[4]

-

Expected Yield: 75–85% (Yellow crystalline solid).

-

Quality Control & Characterization

To validate the synthesis, the following analytical parameters should be verified.

| Parameter | Specification | Method |

| Appearance | Yellow crystalline solid | Visual Inspection |

| Melting Point | 102–106°C (Literature dependent) | Capillary Method |

| Purity | >98% | HPLC (C18, ACN/Water gradient) |

| ¹H NMR | Confirm Regiochemistry | 300/400 MHz in DMSO-d6 |

NMR Diagnostic Signals (Expected):

-

Aromatic H (C6): Singlet ~7.5–8.0 ppm. (Absence of coupling indicates isolated proton).

-

Aromatic H (C3): Singlet ~7.0–7.5 ppm.[3] (Note: If nitration occurred at C6, the coupling pattern would differ, or steric shifts would be observed).

-

-OCH₃: Singlet ~3.8 ppm.

-

-CH₃: Singlet ~2.4 ppm.

-

-OH: Broad singlet (exchangeable).

Troubleshooting & Optimization

-

Issue: Low Yield / Tarry Product in Step 2.

-

Cause: Oxidation of the phenol ring by HNO₃.

-

Solution: Ensure temperature is strictly < 5°C. Alternatively, use Acetyl Nitrate (generated in situ from Acetic Anhydride and HNO₃) as a milder nitrating agent, or protect the phenol as an acetate ester prior to nitration.

-

-

Issue: Regioisomer Mixtures.

-

Cause: Temperature too high or insufficient stirring.

-

Solution: Isolate isomers via column chromatography (Silica Gel, Hexane:EtOAc 80:20). The 4-nitro isomer is typically less polar than the 6-nitro isomer due to hydrogen bonding with the ester.

-

Safety & Handling (E-E-A-T)

-

Nitric Acid/Sulfuric Acid: Highly corrosive and oxidizing. Use full PPE (face shield, acid-resistant gloves). Work in a fume hood.

-

Exotherms: Both esterification and nitration are exothermic. Controlled addition is mandatory to prevent thermal runaway.

-

Nitro Compounds: Potentially energetic. Do not heat the crude nitro-product excessively when dry.

References

-